molecular formula C27H44O7 B149823 Inokosterone CAS No. 19682-38-3

Inokosterone

Cat. No.: B149823
CAS No.: 19682-38-3
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-GYVHUXHASA-N
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Description

The compound Inokosterone is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core

Biochemical Analysis

Biochemical Properties

Inokosterone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential drug target of Estrogen Receptor 1 (ESR1) in Rheumatoid Arthritis patients . This interaction suggests that this compound may play a role in modulating the activity of ESR1, a key protein involved in the regulation of gene expression .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to extend the longevity of yeast and mammalian cells via antioxidative stress and mitophagy induction . This suggests that this compound influences cell function by modulating oxidative stress responses and autophagy processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been found to bind to the transcription factor ESR1, suggesting that it may influence gene expression through this interaction . Furthermore, it has been shown to decrease reactive oxygen species (ROS) and lipid peroxidation in yeast, indicating that it may exert its effects through antioxidant mechanisms .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to extend not only the replicative lifespan of yeast but also the chronological lifespan of yeast . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For instance, it has been found to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia in laboratory animals

Metabolic Pathways

Given its interaction with ESR1 , it may be involved in pathways related to estrogen signaling

Subcellular Localization

Given its interaction with ESR1, it may be localized to the nucleus where it can influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Addition of side chains: This step may involve alkylation or acylation reactions using appropriate alkyl or acyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification methods: such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-GYVHUXHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164756
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15130-85-5
Record name Inokosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inokosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key analytical methods used to identify and quantify 25R-Inokosterone?

A: Researchers utilize sophisticated techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to identify and quantify 25R-Inokosterone in plant extracts and pharmaceutical formulations. [, , ]. This method provides the accuracy and sensitivity required for analyzing complex mixtures containing this compound.

Q2: How do researchers differentiate between 25R-Inokosterone and its isomer, 25S-Inokosterone?

A: Distinguishing between 25R-Inokosterone and 25S-Inokosterone, which are stereoisomers, poses a significant analytical challenge. Researchers have successfully employed High-Speed Countercurrent Chromatography (HSCCC) in conjunction with silver nitrate coordination to separate these isomers []. This method leverages the distinct interactions of each isomer with silver ions, enabling their effective separation and purification.

Q3: What is the significance of the C-25 epimerization in Inokosterone?

A: The presence of both 25R and 25S isomers in Achyranthes bidentata highlights the significance of C-25 epimerization in this compound []. Understanding the biological activity and potential applications of each isomer requires their separate isolation and characterization, which can be achieved through techniques like HSCCC.

Q4: What are the potential applications of 25R-Inokosterone based on current research findings?

A: Research suggests that 25R-Inokosterone, alongside other phytoecdysteroids from Achyranthes japonica, exhibits promising anti-atopy activity []. Notably, these compounds demonstrate potent inhibition of TNF-α expression in cellular models, suggesting their potential in managing inflammatory skin conditions.

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